molecular formula C9H12F2O4S B13498033 9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid

9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B13498033
M. Wt: 254.25 g/mol
InChI Key: DXGVTWFOXWZGQZ-UHFFFAOYSA-N
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Description

9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of fluorine atoms, which often impart distinct chemical properties such as increased stability and reactivity.

Preparation Methods

The synthesis of 9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, starting from simpler precursors. The synthetic route often includes:

    Formation of the bicyclic core: This can be achieved through cyclization reactions involving sulfur-containing intermediates.

    Introduction of fluorine atoms: Fluorination is usually carried out using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with improved properties.

Mechanism of Action

The mechanism by which 9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Compared to other similar compounds, 9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid stands out due to its unique bicyclic structure and the presence of fluorine atoms. Similar compounds include:

    9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid: This compound lacks the sulfur atom, resulting in different chemical properties and reactivity.

    9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid: This compound has a similar structure but may differ in the oxidation state of the sulfur atom.

The presence of fluorine atoms in this compound often imparts greater stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12F2O4S

Molecular Weight

254.25 g/mol

IUPAC Name

9,9-difluoro-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonane-7-carboxylic acid

InChI

InChI=1S/C9H12F2O4S/c10-9(11)6-1-5(8(12)13)2-7(9)4-16(14,15)3-6/h5-7H,1-4H2,(H,12,13)

InChI Key

DXGVTWFOXWZGQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2CS(=O)(=O)CC1C2(F)F)C(=O)O

Origin of Product

United States

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